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Compound of Interest

Compound Name: Z-Ala-his-OH

CAS No.: 79458-92-7

Cat. No.: B3284973 Get Quote

Executive Summary
Z-Ala-His-OH (N-benzyloxycarbonyl-L-alanyl-L-histidine) represents a critical structural motif in

peptide chemistry, often serving as a substrate for carboxypeptidase specificity assays or as a

protected intermediate in the synthesis of bioactive peptides (e.g., mitochondrial-targeted

antioxidants).[1]

Unlike its unprotected counterpart (H-Ala-His-OH), the Z-protected variant exhibits a distinct

stability profile. The N-terminal benzyloxycarbonyl (Z) group functions as a steric and chemical

shield, rendering the molecule resistant to aminopeptidases—the primary drivers of rapid

peptide degradation in human plasma. Consequently, its degradation under physiological

conditions (pH 7.4, 37°C) is governed primarily by carboxypeptidase activity and slow chemical

hydrolysis, rather than the rapid ubiquitous proteolysis seen with free dipeptides.

This guide provides a definitive technical analysis of its stability, supported by mechanistic

insights and validated experimental protocols for quantification.

Part 1: Physicochemical Stability Profile
Chemical Hydrolysis (Non-Enzymatic)
Under sterile physiological conditions (PBS, pH 7.4, 37°C), Z-Ala-His-OH exhibits high

chemical stability.
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Mechanism: The amide bond connecting L-Alanine and L-Histidine is thermodynamically

stable at neutral pH. Spontaneous hydrolysis requires extreme pH (<2 or >10) or elevated

temperatures (>60°C).

Diketopiperazine (DKP) Formation: While dipeptide esters (e.g., H-Ala-His-OMe) are prone

to rapid cyclization into DKPs, the Z-protecting group significantly suppresses this pathway.

The carbamate nitrogen of the Z-group is less nucleophilic than a free amine, preventing the

intramolecular attack on the C-terminal carbonyl required for cyclization.

Solubility Constraints: The Z-group adds significant hydrophobicity. At pH 7.4, the histidine

imidazole (pKa ~6.0) is largely uncharged, and the C-terminal carboxyl (pKa ~1.8) is

deprotonated.[2] This amphiphilic nature necessitates the use of organic co-solvents (DMSO

or Methanol) for stock preparation to prevent precipitation-induced "pseudo-instability."

Enzymatic Stability (Metabolic)
In biological matrices (plasma, tissue homogenates), stability is dictated by enzyme specificity.
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Enzyme Class
Action on Z-Ala-
His-OH

Stability Verdict Mechanism

Aminopeptidases None High

The Z-group blocks

the N-terminus,

preventing recognition

by exopeptidases that

require a free amine

(e.g., APN/CD13).

Carnosinase (CN1) None High

CN1 specifically

cleaves X-His

dipeptides but

requires a free N-

terminus and specific

spacing. Z-Ala-His-OH

is not a substrate.

Carboxypeptidases Cleavage Low/Moderate

The free C-terminus (-

OH) makes it a viable

substrate for

Carboxypeptidases

(e.g., CPA, CPB,

CPY). Cleavage

releases L-Histidine

and Z-Alanine.

ACE (Angiotensin

Converting Enzyme)
Negligible High

ACE is a peptidyl-

dipeptidase. It cleaves

dipeptides from the C-

terminus of

oligopeptides. Z-Ala-

His-OH is too short to

serve as a substrate.

Part 2: Degradation Pathway Visualization
The following diagram illustrates the primary and secondary stability pathways for Z-Ala-His-
OH in a physiological environment.
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Figure 1: Enzymatic and chemical degradation pathways. The Z-group effectively blocks

aminopeptidase activity, shifting the primary degradation route to carboxypeptidase-mediated

hydrolysis.

Part 3: Experimental Validation Protocols
To rigorously determine the half-life (

) of Z-Ala-His-OH in your specific biological matrix, use the following self-validating protocols.

Protocol A: Plasma Stability Assay (The Gold Standard)
Objective: Quantify the degradation rate in human or rodent plasma.

Reagents:

Pooled Plasma (Heparin or EDTA treated).

PBS (pH 7.4).

Internal Standard (IS): Z-Gly-Tyr-OH or similar (structurally distinct but chromatographically

similar).

Precipitation Agent: Acetonitrile (ACN) with 1% Formic Acid.

Workflow:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b3284973?utm_src=pdf-body-img
https://www.benchchem.com/product/b3284973?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3284973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stock Preparation: Dissolve Z-Ala-His-OH in DMSO to 10 mM. Dilute to 1 mM in PBS

(Working Solution).

Incubation:

Pre-warm 990 µL of plasma to 37°C.

Spike with 10 µL of Working Solution (Final conc: 10 µM).

Incubate in a shaking water bath.

Sampling:

Timepoints: 0, 15, 30, 60, 120, 240 min.

At each point, transfer 50 µL of reaction mix into 200 µL of ice-cold Precipitation Agent

(containing Internal Standard).

Extraction:

Vortex vigorously for 30 sec.

Centrifuge at 10,000 x g for 10 min at 4°C.

Collect supernatant for LC-MS/MS or HPLC analysis.

Data Analysis: Plot

vs. Time. The slope

gives the rate constant.

Protocol B: HPLC-UV Analytical Method
Objective: Separate Z-Ala-His-OH from its metabolites (Z-Ala-OH and His).
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Parameter Condition

Column
C18 Reverse Phase (e.g., Agilent Zorbax

Eclipse Plus), 3.5 µm, 4.6 x 100 mm

Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)

Mobile Phase B Acetonitrile + 0.1% TFA

Gradient 5% B to 60% B over 15 minutes

Flow Rate 1.0 mL/min

Detection
UV at 214 nm (Peptide bond) and 254 nm (Z-

group aromatic ring)

Retention Order Histidine (Void) < Z-Ala-His-OH < Z-Ala-OH

Why this works: The Z-group provides strong UV absorbance at 254 nm, allowing selective

detection of the parent compound and the Z-Ala byproduct, avoiding interference from plasma

proteins that absorb at 214 nm.

Part 4: Workflow Diagram (Stability Assay)
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Figure 2: Step-by-step workflow for determining the metabolic half-life of Z-Ala-His-OH.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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